molecular formula C10H4ClF3IN B1430269 4-Chloro-6-iodo-8-(trifluoromethyl)quinoline CAS No. 1616500-67-4

4-Chloro-6-iodo-8-(trifluoromethyl)quinoline

Cat. No.: B1430269
CAS No.: 1616500-67-4
M. Wt: 357.5 g/mol
InChI Key: DTGPPQBZLULMCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-6-iodo-8-(trifluoromethyl)quinoline is a heterocyclic compound with a quinoline backbone. This compound is characterized by the presence of chlorine, iodine, and trifluoromethyl groups attached to the quinoline ring. The unique combination of these substituents imparts distinct chemical and physical properties to the molecule, making it a subject of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-iodo-8-(trifluoromethyl)quinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 2-trifluoromethylaniline with appropriate reagents under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-6-iodo-8-(trifluoromethyl)quinoline undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms (chlorine and iodine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the quinoline ring.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions.

    Electrophilic Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) can be employed under acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with NaOMe can yield methoxy-substituted quinoline derivatives .

Scientific Research Applications

4-Chloro-6-iodo-8-(trifluoromethyl)quinoline has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antibacterial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Chloro-6-iodo-8-(trifluoromethyl)quinoline involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • 4-Chloro-8-(trifluoromethyl)quinoline
  • 6-Iodo-8-(trifluoromethyl)quinoline
  • 4-Chloro-6-iodoquinoline

Comparison: 4-Chloro-6-iodo-8-(trifluoromethyl)quinoline is unique due to the simultaneous presence of chlorine, iodine, and trifluoromethyl groups. This combination imparts distinct reactivity and properties compared to similar compounds. For instance, the trifluoromethyl group enhances lipophilicity and metabolic stability, while the halogen atoms influence the compound’s electronic properties and reactivity .

Biological Activity

4-Chloro-6-iodo-8-(trifluoromethyl)quinoline is a heterocyclic compound that has garnered attention due to its unique structural features and potential biological activities. The compound is characterized by a quinoline backbone, which consists of a fused benzene and pyridine ring, along with significant substituents: a chlorine atom at the 4-position, an iodine atom at the 6-position, and a trifluoromethyl group at the 8-position. These modifications enhance its lipophilicity and membrane permeability, making it an intriguing candidate for various pharmacological applications.

Research indicates that this compound may exert its biological effects through the inhibition of specific enzymes or pathways involved in disease mechanisms. The trifluoromethyl group is particularly noted for enhancing metabolic stability and lipophilicity, which can improve interaction with biological targets. This compound has been investigated for its potential in disrupting cellular processes, including:

  • Antimicrobial Activity : It shows promise against various microbial strains.
  • Anticancer Properties : Preliminary studies suggest it may inhibit tumor growth.
  • Anti-inflammatory Effects : Potential modulation of inflammatory pathways has been observed.

Structure-Activity Relationship (SAR)

The presence of halogen atoms and the trifluoromethyl group significantly influences the biological activity of this compound. Comparative studies with structurally similar compounds reveal insights into how these modifications affect potency and selectivity.

Compound NameKey Features
4-Chloro-8-(trifluoromethyl)quinolineLacks iodine; focuses on trifluoromethyl effects
6-Iodo-8-(trifluoromethyl)quinolineLacks chlorine; retains trifluoromethyl group
4-Chloro-6-iodoquinolineNo trifluoromethyl group; simpler reactivity

The unique combination of substituents in this compound allows it to exhibit distinct chemical properties compared to its analogs, potentially enhancing its efficacy against specific biological targets .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various quinoline derivatives, including this compound. The compound demonstrated significant activity against Gram-positive bacteria, though it was less effective against Gram-negative strains due to their robust outer membranes. For instance, when tested against Staphylococcus epidermidis, the compound exhibited lower IC50 values compared to standard antibiotics .

Anticancer Research

In vitro studies have shown that this compound may inhibit the proliferation of cancer cells. One study reported that this compound effectively reduced cell viability in non-small cell lung cancer (NSCLC) models, suggesting its potential as an anticancer agent . The mechanism appears to involve modulation of signaling pathways related to cell survival and apoptosis.

Anti-inflammatory Potential

The anti-inflammatory effects of quinoline derivatives have also been explored. In a study assessing nitric oxide production in RAW 264.7 macrophages, compounds similar to this compound showed significant inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX)-2 expression, indicating their potential for treating inflammatory diseases .

Properties

IUPAC Name

4-chloro-6-iodo-8-(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4ClF3IN/c11-8-1-2-16-9-6(8)3-5(15)4-7(9)10(12,13)14/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTGPPQBZLULMCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=CC(=CC2=C1Cl)I)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4ClF3IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601241805
Record name Quinoline, 4-chloro-6-iodo-8-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601241805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1616500-67-4
Record name Quinoline, 4-chloro-6-iodo-8-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1616500-67-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinoline, 4-chloro-6-iodo-8-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601241805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-Chloro-6-iodo-8-(trifluoromethyl)quinoline
Reactant of Route 2
Reactant of Route 2
4-Chloro-6-iodo-8-(trifluoromethyl)quinoline
Reactant of Route 3
Reactant of Route 3
4-Chloro-6-iodo-8-(trifluoromethyl)quinoline
Reactant of Route 4
4-Chloro-6-iodo-8-(trifluoromethyl)quinoline
Reactant of Route 5
4-Chloro-6-iodo-8-(trifluoromethyl)quinoline
Reactant of Route 6
Reactant of Route 6
4-Chloro-6-iodo-8-(trifluoromethyl)quinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.